molecular formula C25H30N2O3 B11067076 ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11067076
M. Wt: 406.5 g/mol
InChI Key: VXYNUZLGAZMRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine (piperidine) react with the indole derivative.

    Functional Group Modifications: Various functional groups, such as hydroxyl, methyl, and carboxylate groups, are introduced through standard organic reactions like alkylation, esterification, and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: HNO3 (Nitric acid), Br2 (Bromine)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE: can be compared with other indole derivatives that have similar structures but different functional groups.

Uniqueness

  • The presence of the piperidine ring and the specific arrangement of functional groups make this compound unique in its class. These structural features contribute to its distinct chemical and biological properties.

Conclusion

ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is a compound of significant interest in various fields of research Its unique structure and potential applications make it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-4-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H30N2O3/c1-4-30-25(29)23-18(3)27(19-10-8-9-17(2)15-19)21-11-12-22(28)20(24(21)23)16-26-13-6-5-7-14-26/h8-12,15,28H,4-7,13-14,16H2,1-3H3

InChI Key

VXYNUZLGAZMRFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.